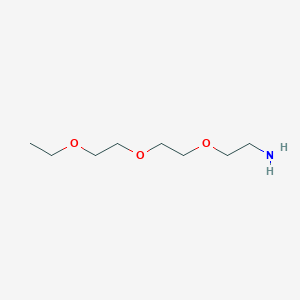
2-(Ethylamino)pyrimidin-5-carbonsäure
Übersicht
Beschreibung
2-(Ethylamino)pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Ethylamino)pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Ethylamino)pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 2-(Ethylamino)pyrimidin-5-carbonsäure
This compound ist eine Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Nachfolgend finden Sie eine detaillierte Analyse von sechs einzigartigen Anwendungen, jede mit einem eigenen Abschnitt.
Synthese von Heterocyclen: This compound dient als heterocyclischer Baustein. Sie kann zur Synthese einer Vielzahl von Pyrimidinderivaten verwendet werden, die Kernstrukturen in vielen Arzneimitteln und Agrochemikalien sind .
Forschung zu entzündungshemmenden Medikamenten: Pyrimidinderivate, einschließlich derer, die von this compound abgeleitet sind, haben entzündungshemmende Eigenschaften gezeigt. Sie können wichtige Entzündungsmediatoren hemmen, was sie wertvoll für die Entwicklung neuer entzündungshemmender Medikamente macht .
Studien zur pharmakologischen Wirkung: Die Derivate der Verbindung zeigen verschiedene pharmakologische Wirkungen wie Antioxidans, Antibakteriell, antiviral, antifungal, antituberkulose und mehr. Dies macht sie zu einem wichtigen Thema für die pharmakologische Forschung .
Struktur-Wirkungs-Beziehungsanalyse (SAR): Forscher können this compound verwenden, um die SAR von Pyrimidinen zu untersuchen. Dies beinhaltet das Verständnis, wie sich strukturelle Änderungen an der Verbindung auf ihre biologische Aktivität auswirken, was für die Arzneimittelentwicklung entscheidend ist .
Biochemische Analyse
Biochemical Properties
2-(Ethylamino)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes . This inhibition reduces the production of pro-inflammatory mediators like prostaglandin E2. Additionally, 2-(Ethylamino)pyrimidine-5-carboxylic acid can bind to specific proteins, altering their function and impacting cellular processes .
Cellular Effects
2-(Ethylamino)pyrimidine-5-carboxylic acid influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of nuclear factor kappa B (NF-κB), a key regulator of immune response and inflammation . By inhibiting NF-κB, 2-(Ethylamino)pyrimidine-5-carboxylic acid can reduce the expression of genes involved in inflammation and immune response . This compound also impacts cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2-(Ethylamino)pyrimidine-5-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, 2-(Ethylamino)pyrimidine-5-carboxylic acid can interact with transcription factors like NF-κB, preventing their activation and subsequent gene expression . These interactions result in a decrease in inflammation and modulation of immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Ethylamino)pyrimidine-5-carboxylic acid change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that 2-(Ethylamino)pyrimidine-5-carboxylic acid remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2-(Ethylamino)pyrimidine-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory properties without significant adverse effects . At higher doses, it may cause toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that increasing the dose further does not enhance its therapeutic effects .
Metabolic Pathways
2-(Ethylamino)pyrimidine-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in pyrimidine metabolism . The compound can affect metabolic flux and alter metabolite levels, impacting cellular processes and overall metabolism . For example, it may inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis .
Transport and Distribution
The transport and distribution of 2-(Ethylamino)pyrimidine-5-carboxylic acid within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of 2-(Ethylamino)pyrimidine-5-carboxylic acid within tissues can vary depending on the presence of specific transporters and binding proteins .
Subcellular Localization
2-(Ethylamino)pyrimidine-5-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cellular metabolism and signaling pathways .
Eigenschaften
IUPAC Name |
2-(ethylamino)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-8-7-9-3-5(4-10-7)6(11)12/h3-4H,2H2,1H3,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGUFUMSHBQUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589761 | |
| Record name | 2-(Ethylamino)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946706-58-7 | |
| Record name | 2-(Ethylamino)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Boc-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1287771.png)









